molecular formula C8H11NO B2371298 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile CAS No. 3594-69-2

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile

Cat. No.: B2371298
CAS No.: 3594-69-2
M. Wt: 137.182
InChI Key: AEQAVKREMWDWAE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentane ring substituted with a nitrile group and a ketone group at the 2-position, along with two methyl groups at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylglutaric anhydride with ammonia or amines, followed by dehydration to form the nitrile group. The reaction conditions often require the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological activity and chemical reactivity. The compound’s structure allows it to act as a versatile intermediate in synthetic pathways, facilitating the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both nitrile and ketone groups in a five-membered ring structure makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

3,3-dimethyl-2-oxocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQAVKREMWDWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of potassium t-butoxide (60.2 g, 0.54 mole) in toluene is treated with 2,2-dimethyladiponitrile (120.7 g, 0.87 mole) at 80° C., stirred for 2 hours, cooled to less than 30° C., and quenched with water. The phases are separated, the organic phase is stirred with 3N hydrochloric acid and filtered. The filtrate is concentrated in vacuo to give an oil which is distilled (2 torr, 150° C.) twice to afford the title product as a colorless oil, 65.7 g (98.5% pure, 55% yield), identified by gas chromatography.
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120.7 g
Type
reactant
Reaction Step Two
Yield
55%

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